3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one
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Description
3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one is a useful research compound. Its molecular formula is C15H17N3O5S and its molecular weight is 351.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A variety of studies have been dedicated to exploring the antimicrobial properties of azetidin-2-one derivatives. Notably, azetidin-2-ones with specific substitutions have demonstrated potent antimicrobial activity against a range of bacteria including Bacillus anthracis, Staphylococcus aureus, and the fungus Candida albicans. These findings underline the potential of such compounds in developing new antimicrobial agents with significant structure-activity relationships (Halve, Bhadauria, & Dubey, 2007). Moreover, compounds incorporating thiazolidinone moieties have been synthesized and exhibited moderate anti-inflammatory alongside their antimicrobial activity, suggesting a dual therapeutic potential (Lingappa et al., 2010).
Anticancer Evaluation
Research into the anticancer properties of 4-thiazolidinone derivatives has revealed promising results. A novel series of such compounds demonstrated in vitro antimicrobial and anticancer potentials, with certain derivatives showcasing significant activity against microbial agents and cancer cells. This highlights the versatility of thiazolidinone derivatives in medicinal chemistry, especially in targeting cancerous cells (Deep et al., 2016).
Structural and Molecular Studies
Studies have also focused on the structural and molecular characterization of thiazolidin-4-one derivatives. For instance, the crystal structure of specific compounds has been analyzed through X-ray powder diffraction, supplemented by density functional theory (DFT) studies. This not only provides insights into the molecular configuration but also aids in understanding the interaction mechanisms at the molecular level, which is crucial for drug design (Rahmani et al., 2017).
Properties
IUPAC Name |
3-[1-(2-methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-23-8-6-16-12(10-2-4-11(5-3-10)18(21)22)13(14(16)19)17-7-9-24-15(17)20/h2-5,12-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDLOKLGFZHPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(C1=O)N2CCSC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.